molecular formula C9H18N2 B2719286 (1-Cyclopentylazetidin-2-yl)methanamine CAS No. 1782569-79-2

(1-Cyclopentylazetidin-2-yl)methanamine

Cat. No.: B2719286
CAS No.: 1782569-79-2
M. Wt: 154.257
InChI Key: SDBQBVAMWJPUIG-UHFFFAOYSA-N
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Description

(1-Cyclopentylazetidin-2-yl)methanamine (C₉H₁₈N₂) is a secondary amine featuring a four-membered azetidine ring substituted with a cyclopentyl group at the 1-position and a methanamine moiety at the 2-position. Its molecular weight is 154.147 Da, and it has been documented in one patent but lacks significant literature coverage, indicating emerging research interest .

Properties

IUPAC Name

(1-cyclopentylazetidin-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c10-7-9-5-6-11(9)8-3-1-2-4-8/h8-9H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBQBVAMWJPUIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclopentylazetidin-2-yl)methanamine typically involves the reaction of cyclopentylamine with azetidine derivatives under controlled conditions. One common method includes the use of azetidine-2-carboxylic acid as a starting material, which undergoes cyclization and subsequent amination to form the desired compound .

Industrial Production Methods: Industrial production of this compound often involves multi-step processes that ensure high yield and purity. These processes may include the use of catalysts and specific reaction conditions to optimize the synthesis. The compound is usually produced in liquid form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions: (1-Cyclopentylazetidin-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amines .

Scientific Research Applications

Chemistry: In chemistry, (1-Cyclopentylazetidin-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms .

Biology: The compound is used in biological research to study its effects on cellular processes and its potential as a bioactive molecule. It is often investigated for its interactions with enzymes and receptors .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is a candidate for drug development, particularly in the treatment of neurological disorders and other diseases .

Industry: The compound finds applications in the chemical industry as an intermediate in the production of pharmaceuticals and other fine chemicals. Its unique structure makes it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of (1-Cyclopentylazetidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Azetidine Derivatives
  • (S)-[(1-Methylazetidin-2-yl)methanamine] Hydrochloride (C₅H₁₃ClN₂) Substituent: Methyl group instead of cyclopentyl. Properties: Smaller molecular weight (140.63 Da), hydrochloride salt form enhances solubility. Purity: 97% .
  • (1-BENZYLAZETIDIN-2-YL)METHANAMINE (C₁₁H₁₆N₂)

    • Substituent: Benzyl group (aromatic, planar) vs. cyclopentyl (aliphatic, bulky).
    • Safety: Detailed SDS highlights inhalation risks and first-aid measures, implying industrial handling requirements .
    • Reactivity: Benzyl’s π-electron system may increase susceptibility to oxidation compared to cyclopentyl’s saturated structure.
Pyrrolidine and Piperidine Derivatives
  • (S)-(1-Ethylpyrrolidin-2-yl)methanamine (C₇H₁₆N₂) Ring Size: Five-membered pyrrolidine vs. azetidine. Stereochemistry: S-configuration at the chiral center may enhance target selectivity in bioactive applications .
  • {1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methanamine (C₁₄H₁₄N₂O) Substituent: Piperidine ring (six-membered) with a pyrazole-methyl group. Purity: 95% .
Heteroaromatic Derivatives
  • 1-[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methanamine (C₈H₈N₂S₂) Substituent: Thiophene-thiazole system introduces sulfur atoms. Electronic Effects: Sulfur’s electronegativity may alter binding interactions compared to cyclopentyl’s nonpolar profile . Applications: Possible use in materials science or antimicrobial agents due to heteroaromatic motifs.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (Da) Purity Key Substituent
(1-Cyclopentylazetidin-2-yl)methanamine C₉H₁₈N₂ 154.147 N/A Cyclopentyl
(S)-[(1-Methylazetidin-2-yl)methanamine] HCl C₅H₁₃ClN₂ 140.63 97% Methyl
(1-BENZYLAZETIDIN-2-YL)METHANAMINE C₁₁H₁₆N₂ 176.26 N/A Benzyl
(S)-(1-Ethylpyrrolidin-2-yl)methanamine C₇H₁₆N₂ 128.22 N/A Ethyl, Pyrrolidine
  • Lipophilicity : Cyclopentyl > Benzyl > Methyl due to aliphatic bulk vs. aromatic planar structures.
  • Solubility : Hydrochloride salts (e.g., ) likely exhibit higher aqueous solubility than free bases.

Biological Activity

(1-Cyclopentylazetidin-2-yl)methanamine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, interactions with molecular targets, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C9_9H18_{18}N2_2
  • Molecular Weight : 154.25 g/mol
  • SMILES Notation : C1CC(C2CCN(C2)C1)NCCN

This compound features a cyclopentyl group attached to an azetidine ring, contributing to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain neurotransmitter uptake mechanisms, similar to other compounds in its class.

Key Molecular Targets:

  • Serotonin Transporter (SERT) : Potential inhibition leading to increased serotonin levels.
  • Dopamine Receptors : Interaction may influence dopaminergic signaling pathways.

Biological Activity and Effects

Research indicates that this compound exhibits various biological activities, including:

  • Antidepressant-like Effects : Similar to selective serotonin reuptake inhibitors (SSRIs), the compound may enhance mood and reduce anxiety.
  • Neuroprotective Properties : Preliminary studies suggest potential neuroprotective effects against neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Neurotransmitter Modulation :
    • Objective : To evaluate the effects on serotonin and dopamine levels in rodent models.
    • Findings : The compound significantly increased serotonin levels, indicating potential antidepressant activity.
  • In Vitro Studies on Cell Lines :
    • Objective : Assess cytotoxicity and cell proliferation effects.
    • Findings : Demonstrated selective cytotoxicity against certain cancer cell lines while sparing normal cells, suggesting therapeutic potential in oncology.
  • Animal Model Studies :
    • Objective : Investigate behavioral changes in response to treatment.
    • Findings : Animals treated with this compound exhibited reduced depressive behaviors in forced swim tests.

Data Table of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantIncreased serotonin levels
NeuroprotectionReduced neuronal apoptosis
CytotoxicitySelective against cancer cell lines
Behavioral ChangesReduced depressive behaviors

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